2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of cyclization reactions.
Attachment of the but-2-yn-1-yl chain: The but-2-yn-1-yl chain is introduced via alkylation reactions, often using reagents like propargyl bromide.
Introduction of the phenyl group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Formation of the acetamide: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-(4-(piperidin-1-yl)butan-2-yl)acetamide: Similar structure but with a saturated butan-2-yl chain instead of the but-2-yn-1-yl chain.
2-phenyl-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide: Similar structure but with a morpholine ring instead of the piperidine ring.
Uniqueness
2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is unique due to the presence of the but-2-yn-1-yl chain, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-phenyl-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(15-16-9-3-1-4-10-16)18-11-5-8-14-19-12-6-2-7-13-19/h1,3-4,9-10H,2,6-7,11-15H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOQRCUBODWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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